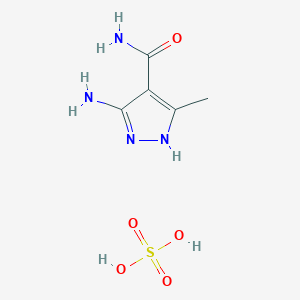

5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate

Descripción

Propiedades

IUPAC Name |

3-amino-5-methyl-1H-pyrazole-4-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.H2O4S/c1-2-3(5(7)10)4(6)9-8-2;1-5(2,3)4/h1H3,(H2,7,10)(H3,6,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMRPAATQMUCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules for pharmaceutical or industrial applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate acts as a pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitor , targeting both wild-type and mutant FGFRs. This inhibition has demonstrated strong effects in suppressing the proliferation of various cancer cell lines, including:

- Lung Cancer : NCI-H520 cells

- Gastric Cancer : SNU-16 and KATO III cells

- Breast Cancer : MCF-7 cells

The compound achieves this by forming irreversible bonds with FGFRs, leading to sustained inhibition of their activity, which is crucial since aberrant FGFR activation is implicated in several cancers .

Anti-inflammatory Applications

Research indicates that this compound may also possess anti-inflammatory properties, making it a candidate for therapeutic applications beyond oncology. Its mechanism involves modulation of inflammatory pathways, although specific studies are still ongoing to elucidate these effects fully .

Organic Synthesis

This compound serves as a building block for synthesizing various heterocyclic compounds . Its ability to undergo multiple chemical reactions, such as oxidation and substitution, allows for the creation of diverse derivatives with potential biological activities. Some notable reactions include:

- Oxidation : Producing substituted pyrazoles.

- Reduction : Modifying the amino group to yield different derivatives.

- Substitution Reactions : Participating in nucleophilic substitutions to form more complex structures .

Material Science

In material science, this compound is utilized for developing new materials with specific properties. Notable applications include:

- UV Stabilizers : Enhancing the stability of materials against ultraviolet light.

- Liquid Crystals : Contributing to the formulation of liquid crystalline substances used in displays and other technologies .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated its potential as an anticancer agent. The compound was tested against various cancer cell lines, revealing significant inhibition of cell proliferation at nanomolar concentrations. The study highlighted its mechanism of action through covalent binding to FGFRs, leading to apoptosis in targeted cancer cells .

Case Study 2: Synthesis of Derivatives

Another research effort focused on the synthesis of novel pyrazole derivatives using this compound as a precursor. The study explored various synthetic routes, including cyclocondensation reactions, resulting in compounds with enhanced biological activity against specific targets such as kinases involved in cancer progression .

Mecanismo De Acción

The mechanism of action of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of kinases or other enzymes, disrupting cellular processes and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substitution Effects

The pharmacological activity of pyrazole derivatives is highly dependent on substituents at the 1-, 3-, 4-, and 5-positions. Key analogues include:

Key Observations :

- Sulphate vs. Sulphanyl/Sulphonyl Groups : The sulphate group in the target compound may enhance solubility compared to methylsulfanyl or methylsulfonyl substituents, which are bulkier and less polar .

- Carboxamide vs. Carboxylic Acid Esters : The carboxamide group in the target compound likely improves metabolic stability over ester derivatives, which are prone to hydrolysis .

Pharmacological Activity

Analgesic Activity

- Target Compound: Predicted to exhibit moderate to high analgesic activity based on the presence of the amino group (electron-donating) and sulphated carboxamide (polar interactions with receptors).

- Analogues: Compound 4c (benzoylamino-substituted) showed equipotent activity to pentazocine (a µ-opioid agonist) in tail-flick tests, with peak efficacy at 2 hours . Thiourea-substituted derivatives (e.g., 3d, 3e) showed abolished activity, highlighting the critical role of substituent polarity .

Anti-Inflammatory Activity

Molecular Weight and Solubility

Actividad Biológica

5-Amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Its mechanism of action primarily involves the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and research applications.

The primary target of this compound is the fibroblast growth factor receptors (FGFRs) . The compound acts as a pan-FGFR covalent inhibitor , effectively targeting both wild-type and gatekeeper mutants of FGFRs, which are often associated with drug resistance in cancer therapies .

Biochemical Pathways

Aberrant activation of FGFRs is linked to tumor growth and metastasis in various cancers. By covalently binding to FGFRs, this compound leads to sustained inhibition of their activity, thereby suppressing cancer cell proliferation. Studies have shown that it significantly inhibits the growth of several cancer cell lines, including:

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H520 (Lung) | 19 |

| SNU-16 (Gastric) | 59 |

| KATO III (Gastric) | 73 |

These findings underscore its potential as a therapeutic agent against FGFR-driven tumors .

Cellular Effects

The compound has demonstrated profound effects on various cancer cell lines:

- Inhibition of Proliferation : It effectively reduces the proliferation rates of lung and gastric cancer cells.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects.

Additionally, it has been observed to interact with other cellular pathways, influencing processes such as differentiation and angiogenesis.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of lung cancer, correlating with decreased FGFR activity.

- Gastric Cancer Models : In gastric cancer models, the compound not only inhibited cell proliferation but also reduced tumor vascularization, indicating its potential for disrupting tumor blood supply.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Stability : The compound remains stable under standard storage conditions but may degrade upon prolonged exposure to light and air.

- Dosage Effects : In animal models, lower doses effectively inhibit tumor growth without significant toxicity, suggesting a favorable therapeutic window .

Metabolic Pathways

The compound interacts with several metabolic pathways, particularly those involving purine metabolism through its interaction with enzymes like adenosine deaminase. This interaction further supports its role in modulating cellular functions relevant to cancer progression.

Transport and Distribution

This compound is distributed within cells primarily via transporters that facilitate its movement across membranes. Its subcellular localization is crucial for its activity, predominantly occurring in the cytoplasm where it interacts with target enzymes and signaling molecules.

Research Applications

The diverse applications of this compound extend beyond oncology:

- Chemistry : It serves as a building block for synthesizing heterocyclic compounds.

- Biology : Utilized in enzyme inhibition studies and biological assays.

- Medicine : Potential therapeutic applications include anti-inflammatory and anticancer properties.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-amino-3-methyl-1H-pyrazole-4-carboxamide derivatives?

Methodological Answer:

The synthesis of pyrazole-4-carboxamide derivatives typically involves multi-step reactions. For example, the amino group of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can be functionalized using acid anhydrides, acid chlorides, or phenyl dithiocarbamates under reflux conditions . Key parameters include:

- Solvent selection : Ethanol, methanol, or pyridine are commonly used .

- Catalysts : Potassium carbonate (K₂CO₃) is effective for facilitating nucleophilic substitutions .

- Reaction time : 9–13 hours under reflux yields products with 77–89% efficiency .

- Purification : Recrystallization from ethanol or acetone improves purity .

For sulphate salt formation, post-synthetic sulfation using sulfuric acid or sulfur trioxide in controlled conditions (e.g., low temperature to avoid decomposition) is recommended.

Basic: How should researchers characterize the structural and purity profile of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate?

Methodological Answer:

A combination of spectroscopic and analytical techniques is critical:

- IR spectroscopy : Confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons) and carbon signals .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Ensure ≥95% purity by matching calculated vs. observed C, H, N, S content .

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry (if crystalline) .

Advanced: What experimental designs are recommended for evaluating the pharmacological activity of this compound, particularly in inflammation or analgesia studies?

Methodological Answer:

Adopt validated in vivo and in vitro models:

- In vivo analgesia : Use the acetic acid-induced writhing test in rodents. Administer the compound orally (10–100 mg/kg suspended in 1% carboxymethyl cellulose) and compare latency to writhe against controls like aspirin .

- Anti-inflammatory assays : Employ carrageenan-induced paw edema. Measure edema volume at 1–6 hours post-administration .

- Ulcerogenicity : Assess gastric lesions via intraperitoneal dosing (e.g., 30 mg/kg) and compare mucosal damage to NSAIDs like indomethacin .

- Mechanistic studies : Use COX-1/COX-2 inhibition assays (e.g., enzyme immunoassays) to probe cyclooxygenase selectivity .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting activity trends across studies)?

Methodological Answer:

Address discrepancies through:

- Dose-response reevaluation : Ensure linearity in activity across concentrations (e.g., 1–100 µM in vitro) .

- Metabolic stability assays : Check for species-specific differences in hepatic microsome models (e.g., human vs. rodent CYP450 metabolism) .

- Structural analogs : Compare activity of derivatives (e.g., replacing methylsulfanyl with trifluoromethyl groups) to identify pharmacophore contributions .

- Computational docking : Use molecular dynamics simulations to predict binding affinity variations due to sulphate group interactions .

Advanced: What computational strategies can predict reactivity or optimize synthetic pathways for this compound?

Methodological Answer:

Integrate quantum chemical calculations and machine learning:

- Reaction pathway modeling : Apply density functional theory (DFT) to simulate intermediates (e.g., transition states in sulfation steps) .

- Virtual screening : Use software like Gaussian or ORCA to assess substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .

- High-throughput data mining : Leverage platforms like ICReDD to cross-reference reaction databases and optimize conditions (e.g., solvent polarity, temperature) .

Advanced: How can researchers investigate the compound’s stability under varying pH or temperature conditions?

Methodological Answer:

Design accelerated degradation studies:

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of carboxamide to carboxylic acid) .

- Thermal analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition points (>150°C suggests thermal robustness) .

- Light exposure : Conduct photostability tests under ICH Q1B guidelines (e.g., UV light at 320–400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.